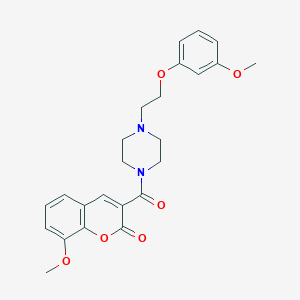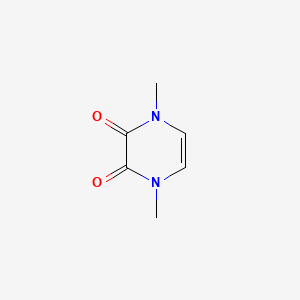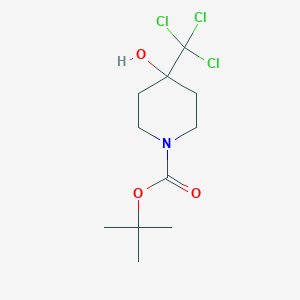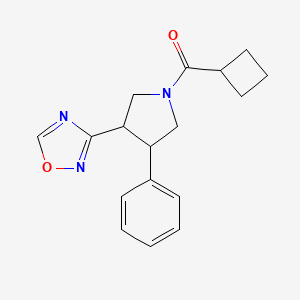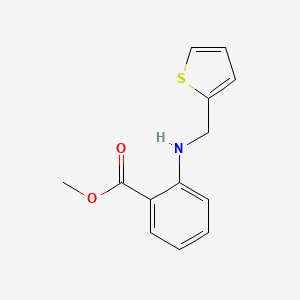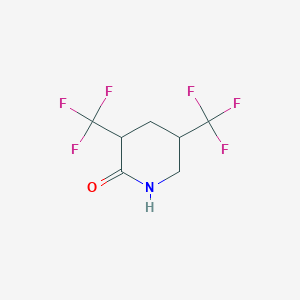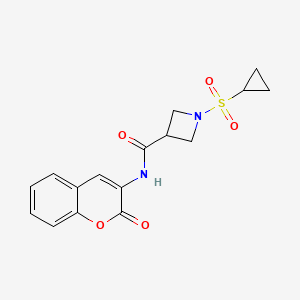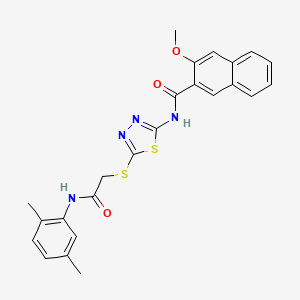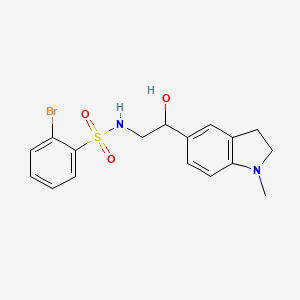
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of indole derivatives, such as “2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide”, has attracted increasing attention in recent years due to their significant role in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular structure of “2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide” is complex, with a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group. The molecule also contains an indolin-5-yl group, which is a type of indole, a significant heterocyclic system found in natural products and drugs .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound , being an indole derivative, could be used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . Given the structural similarity, “2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide” could be explored for its antiviral properties .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions .
Anticancer Activity
Indole derivatives have shown promise in the treatment of cancer . Therefore, “2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide” could potentially be used in cancer research and treatment .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity . This suggests that our compound could potentially be used in the treatment of HIV .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This suggests that “2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide” could potentially be used in the treatment of microbial infections .
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . This suggests that our compound could potentially be used in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that “2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide” could potentially be used in the treatment of diabetes .
properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-19-24(22,23)17-5-3-2-4-14(17)18/h2-7,10,16,19,21H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAFROJXLBUYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

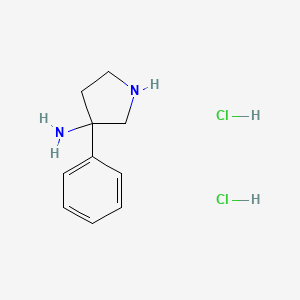
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butyl-N-methylacetamide](/img/structure/B2726178.png)
![7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2726179.png)
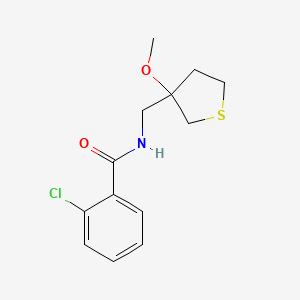
![3-(4-chlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2726182.png)
